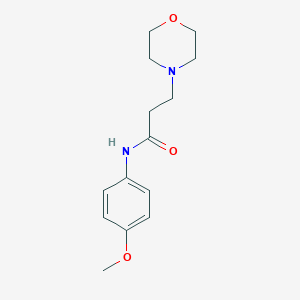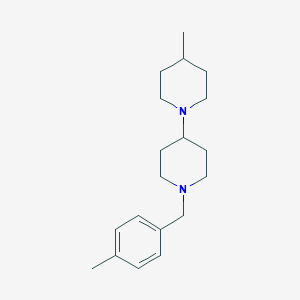
N-(4-methoxyphenyl)-3-(morpholin-4-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-3-(morpholin-4-yl)propanamide, also known as MMP or NS-105, is a chemical compound that has been extensively studied for its potential therapeutic applications. MMP is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in the regulation of neuronal activity and synaptic plasticity.
作用機序
N-(4-methoxyphenyl)-3-(morpholin-4-yl)propanamide acts as a competitive antagonist of the NMDA receptor by binding to the glycine site of the receptor. The NMDA receptor is a heterotetramer composed of two GluN1 subunits and two GluN2 subunits. The binding of glutamate and glycine to the receptor results in the opening of the ion channel and the influx of calcium ions into the cell. N-(4-methoxyphenyl)-3-(morpholin-4-yl)propanamide inhibits this process by binding to the glycine site and preventing the binding of glycine to the receptor.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-3-(morpholin-4-yl)propanamide has been shown to improve cognitive function in animal models of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. N-(4-methoxyphenyl)-3-(morpholin-4-yl)propanamide has also been shown to have neuroprotective effects in ischemic brain injury and traumatic brain injury. N-(4-methoxyphenyl)-3-(morpholin-4-yl)propanamide has been shown to decrease the release of glutamate and the production of reactive oxygen species, which are involved in the pathophysiology of these disorders.
実験室実験の利点と制限
One of the advantages of using N-(4-methoxyphenyl)-3-(morpholin-4-yl)propanamide in lab experiments is its selectivity for the NMDA receptor. N-(4-methoxyphenyl)-3-(morpholin-4-yl)propanamide does not bind to other receptors, which reduces the risk of off-target effects. However, the use of N-(4-methoxyphenyl)-3-(morpholin-4-yl)propanamide in lab experiments is limited by its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of N-(4-methoxyphenyl)-3-(morpholin-4-yl)propanamide. One direction is the development of more potent and selective NMDA receptor antagonists based on the structure of N-(4-methoxyphenyl)-3-(morpholin-4-yl)propanamide. Another direction is the investigation of the potential therapeutic applications of N-(4-methoxyphenyl)-3-(morpholin-4-yl)propanamide in other neurological disorders such as epilepsy and traumatic brain injury. The use of N-(4-methoxyphenyl)-3-(morpholin-4-yl)propanamide in combination with other drugs such as cholinesterase inhibitors and dopamine agonists is also an area of future research. Finally, the development of new delivery methods for N-(4-methoxyphenyl)-3-(morpholin-4-yl)propanamide such as nanoparticles and liposomes may improve its efficacy and reduce its toxicity.
合成法
The synthesis of N-(4-methoxyphenyl)-3-(morpholin-4-yl)propanamide involves the reaction of 4-methoxybenzoyl chloride with morpholine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3-chloropropan-1-amine to yield N-(4-methoxyphenyl)-3-(morpholin-4-yl)propanamide. The purity of the synthesized compound is verified by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
N-(4-methoxyphenyl)-3-(morpholin-4-yl)propanamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. The NMDA receptor is involved in the regulation of synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor activity has been implicated in the pathophysiology of these disorders. N-(4-methoxyphenyl)-3-(morpholin-4-yl)propanamide, as a selective antagonist of the NMDA receptor, has the potential to modulate NMDA receptor activity and improve cognitive function in these disorders.
特性
分子式 |
C14H20N2O3 |
|---|---|
分子量 |
264.32 g/mol |
IUPAC名 |
N-(4-methoxyphenyl)-3-morpholin-4-ylpropanamide |
InChI |
InChI=1S/C14H20N2O3/c1-18-13-4-2-12(3-5-13)15-14(17)6-7-16-8-10-19-11-9-16/h2-5H,6-11H2,1H3,(H,15,17) |
InChIキー |
AADMTPLSULNELI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CCN2CCOCC2 |
正規SMILES |
COC1=CC=C(C=C1)NC(=O)CCN2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(4-Bicyclo[2.2.1]hept-5-en-2-ylmethylpiperazin-1-yl)-(3,4-dimethoxyphenyl)methanone](/img/structure/B246942.png)



![N-(2-Methoxy-5-methyl-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide](/img/structure/B246949.png)
![4-[1-(3,4,5-Trimethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B246955.png)
![4-[1-(2-Bromobenzyl)piperidin-4-yl]morpholine](/img/structure/B246956.png)
![4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol](/img/structure/B246957.png)